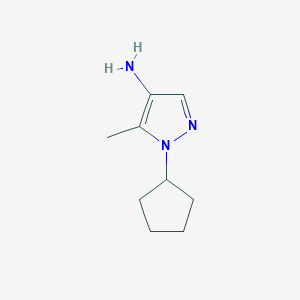

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with the linear formula C9H15N3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is represented by the InChI code: 1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 . This indicates that the compound consists of a cyclopentyl group and a methyl group attached to a pyrazol ring.Physical And Chemical Properties Analysis

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a solid substance . It has a molecular weight of 165.24 . It is stored at a temperature of -20C .Aplicaciones Científicas De Investigación

Synthesis of Pyrazoles and Isoxazoles

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine plays a crucial role in the solid-phase syntheses of highly substituted pyrazoles and isoxazoles. Shen, Shu, and Chapman (2000) demonstrated that condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine, yields pyrazoles or isoxazoles with excellent yields and purities. This method allows control over the ratio of isomeric products and facilitates the generation of trisubstituted variants through post-cleavage reduction processes (Shen, Shu, & Chapman, 2000).

Synthesis of Triazolo and Pyrazolo Derivatives

Ibrahim et al. (2011) explored the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the compound's utility in forming cyanoacetamides through reactions with amines followed by cyclization. This approach underscores its significance in constructing complex heterocyclic frameworks that could be relevant in various chemical and pharmaceutical applications (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Multicyclic Pyrazolo Derivatives

Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates the compound's versatility in creating diverse molecular architectures, potentially offering new pathways for drug development and material science (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).

Antimicrobial and Antifungal Applications

Titi et al. (2020) synthesized pyrazole derivatives and investigated their structural characteristics and bioactivities, including antitumor, antifungal, and antibacterial effects. The study not only illustrates the compound's application in synthesizing biologically active molecules but also its potential contribution to discovering new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Propiedades

IUPAC Name |

1-cyclopentyl-5-methylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQVPGWUZEHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)

![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)